molecular formula C19H21Cl2FN2 B2918530 N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1351649-85-8

N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B2918530
CAS No.: 1351649-85-8
M. Wt: 367.29
InChI Key: IONPKHZMTBMDQP-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic amine derivative featuring a substituted benzyl group and an indole-based ethanamine backbone. The compound’s structure includes a 2-chloro-6-fluorobenzyl moiety linked to a 2-(2,5-dimethylindol-3-yl)ethylamine group, with a hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2.ClH/c1-12-6-7-19-15(10-12)14(13(2)23-19)8-9-22-11-16-17(20)4-3-5-18(16)21;/h3-7,10,22-23H,8-9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONPKHZMTBMDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=C(C=CC=C3Cl)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₈ClFN₂
  • Molecular Weight : 284.77 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its components.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar structural motifs have been shown to modulate serotonin receptors, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Modulation : The indole structure suggests potential interactions with serotonin receptors (5-HT receptors), which could influence mood and anxiety disorders.
  • Dopaminergic Activity : Similar compounds have demonstrated dopaminergic activity, which could have implications for treating conditions like schizophrenia or Parkinson's disease.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with indole structures have shown cytotoxicity in vitro against human cancer cell lines such as HCT116 (colon cancer), PC3 (prostate cancer), and SNB19 (brain cancer) .

Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it could be beneficial in managing conditions like depression and anxiety .

Case Studies

  • Antiproliferative Studies : A series of indole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results demonstrated that certain substitutions on the indole ring significantly enhanced their anticancer activity. For example, compounds with electron-withdrawing groups showed improved efficacy against cancer cell lines compared to their unsubstituted counterparts .
  • Neuropharmacological Assessment : In a study assessing the effects of similar compounds on neurotransmitter systems, it was found that these compounds could enhance serotonin receptor activity, leading to increased neurogenesis in animal models .

Data Table

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntitumorHCT11613.62
AntitumorPC321.74
NeuroprotectiveAnimal ModelN/A

Comparison with Similar Compounds

Key Observations:

Indole Substituent Variations: The target compound’s 2,5-dimethylindole group contrasts with the 5-fluoro-2-methylindole in ’s analog. The benzyl-substituted indole in lacks halogenation, which could reduce metabolic stability compared to the chloro-fluorinated benzyl group in the target compound .

Benzyl Group Modifications :

  • The 2-chloro-6-fluorobenzyl group in the target compound introduces steric and electronic effects distinct from the 4-chloro-2,5-dimethoxyphenyl group in 25C-NBOMe HCl. Methoxy groups in 25C-NBOMe are associated with serotonin receptor (5-HT2A) agonism, suggesting the target compound’s halogenated benzyl group may target different receptor subtypes .

Forensic and Research Relevance: 25C-NBOMe HCl is explicitly used as a forensic reference material, implying its psychoactive properties.

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